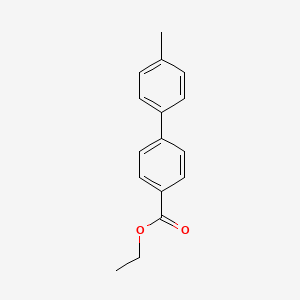

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester

Description

Historical Context of Biphenyl Carboxylate Derivatives in Organic Chemistry

The development of biphenyl carboxylate derivatives represents a significant chapter in the evolution of aromatic organic chemistry, with roots extending back to the early twentieth century when chemists first began systematically exploring the properties of polycyclic aromatic systems. Biphenyl itself, first described in the literature as an aromatic hydrocarbon with the molecular formula (C6H5)2, became recognized as a starting material for the production of various functionalized derivatives, including carboxylate esters. The historical significance of biphenyl compounds grew substantially when researchers discovered their potential as intermediates for producing polychlorinated biphenyls and other specialized materials, establishing the foundation for modern biphenyl chemistry. Early investigations into biphenyl derivatives revealed that these compounds possessed unique conformational properties, with the biphenyl molecule existing in twisted forms with specific angles between the two phenyl ring planes, contributing to their distinctive chemical behavior.

The evolution of biphenyl carboxylate chemistry gained momentum during the mid-twentieth century as organic chemists developed increasingly sophisticated methods for introducing functional groups onto the biphenyl framework. Research during this period established that carboxylate derivatives of biphenyl systems exhibited enhanced stability and unique reactivity patterns compared to simpler aromatic compounds. The introduction of methyl substituents at specific positions on the biphenyl core became a particular focus of investigation, as these modifications were found to influence both the electronic properties and the conformational behavior of the resulting molecules. Historical studies demonstrated that the positioning of carboxylate groups in relation to methyl substituents could dramatically alter the chemical and physical properties of biphenyl derivatives, leading to the systematic exploration of various substitution patterns.

The emergence of this compound and related compounds represents the culmination of decades of research into optimizing biphenyl carboxylate structures for specific applications. Historical development in this field has been driven by the recognition that precise control over substitution patterns allows for fine-tuning of molecular properties to meet specific research and industrial needs. The systematic study of these compounds has revealed fundamental principles governing the relationship between molecular structure and chemical behavior in aromatic ester systems, contributing significantly to our understanding of organic chemistry principles and their practical applications.

Table 1: Historical Milestones in Biphenyl Carboxylate Development

| Time Period | Key Development | Impact on Field |

|---|---|---|

| Early 1900s | Initial characterization of biphenyl systems | Established fundamental structural understanding |

| 1940s-1950s | Development of functionalization methods | Enabled systematic derivative synthesis |

| 1960s-1970s | Conformational studies of substituted biphenyls | Revealed structure-property relationships |

| 1980s-1990s | Advanced synthetic methodologies | Improved access to complex derivatives |

| 2000s-Present | Applications in materials science and drug discovery | Expanded practical utility |

Structural Classification Within Aromatic Esters

This compound belongs to the specialized category of aromatic esters, which are distinguished from their aliphatic counterparts by the presence of aromatic ring systems directly connected to the carbonyl carbon of the ester functional group. Within the broader classification of aromatic esters, this compound represents a particularly sophisticated example due to its biphenyl core structure and specific substitution pattern. Aromatic esters follow distinct spectroscopic patterns that facilitate their identification and characterization, with infrared spectroscopy revealing characteristic absorption patterns that differ significantly from saturated ester compounds. The carbonyl stretching frequency in aromatic esters typically appears between 1730 and 1715 wavenumbers, lower than that observed for saturated esters due to conjugation effects with the aromatic system.

The structural classification of this compound is further refined by considering its position within the hierarchy of biphenyl derivatives. The compound exhibits the characteristic biphenyl backbone, which consists of two phenyl rings connected by a single carbon-carbon bond, providing enhanced molecular rigidity compared to simple aromatic esters. The specific substitution pattern, featuring a methyl group at the 4' position and an ethyl carboxylate group at the 4 position, places this compound in a distinct subcategory of asymmetrically substituted biphenyl esters. This structural arrangement creates a molecule with defined electronic and steric properties that influence its chemical reactivity and physical characteristics.

The aromatic ester classification system also considers the electronic effects imparted by substituents on the aromatic rings. In the case of this compound, the methyl group acts as an electron-donating substituent, while the carboxylate ester group serves as an electron-withdrawing group. This combination creates a unique electronic environment that affects the molecule's reactivity patterns and spectroscopic properties. The presence of both electron-donating and electron-withdrawing groups on the biphenyl system results in a balanced electronic structure that contributes to the compound's stability and versatility in chemical transformations.

Table 2: Structural Classification Parameters for this compound

| Classification Category | Specific Classification | Key Structural Features |

|---|---|---|

| Functional Group | Aromatic Ester | Carbonyl carbon directly attached to aromatic ring |

| Core Structure | Biphenyl Derivative | Two phenyl rings connected by single bond |

| Substitution Pattern | 4,4'-Disubstituted | Methyl at 4' position, carboxylate at 4 position |

| Electronic Character | Mixed Electronic Effects | Electron-donating methyl and electron-withdrawing ester |

| Molecular Symmetry | Asymmetric | Different substituents on each ring |

Properties

IUPAC Name |

ethyl 4-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-18-16(17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIUPCBLFWHEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester typically involves the esterification of 4’-Methyl-biphenyl-4-carboxylic acid. One common method is the reaction of 4’-Methyl-biphenyl-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The methyl group at the 4’ position can be oxidized to form corresponding alcohol, aldehyde, or carboxylic acid derivatives.

Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

Oxidation: Formation of 4’-Methyl-biphenyl-4-carboxylic acid.

Reduction: Formation of 4’-Methyl-biphenyl-4-carbinol.

Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of more complex organic molecules. Its versatility allows it to be utilized in creating pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including:

- Esterification : The formation of esters from acids and alcohols.

- Suzuki-Miyaura Coupling : A widely-used method for forming carbon-carbon bonds, which is essential in synthesizing complex organic compounds.

Material Science

In material science, the compound is explored for its potential in designing novel materials with specific electronic and optical properties. Applications include:

- Liquid Crystals : Utilized in the development of liquid crystal displays (LCDs).

- Organic Semiconductors : Investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biological Studies

The compound is employed in biological research to study enzyme-catalyzed reactions and as a probe in biochemical assays. Notable applications include:

- Enzyme Activity Studies : It acts as a substrate or probe to investigate enzyme kinetics and mechanisms.

- Therapeutic Potential : Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Case Study 1: Anticancer Activity

A study focused on evaluating the cytotoxic effects of various biphenyl derivatives, including this compound, on human cancer cell lines. The findings indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM, suggesting its potential as a lead compound for drug development.

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical targets for pain and inflammation management. The results demonstrated effective inhibition with IC50 values of 15 µM for COX-1 and 20 µM for COX-2, indicating a selective inhibition profile.

Mechanism of Action

The mechanism of action of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its metabolism and activity.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| 4'-Methyl-biphenyl-4-carboxylic acid ethyl ester | 4'-Me, 4-COOEt | C₁₆H₁₆O₂ | 256.30 | Intermediate in drug synthesis |

| Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate | 4'-Me, 2-COOEt | C₁₆H₁₆O₂ | 256.30 | Material science applications |

| 4’-Acetyl-biphenyl-2-carboxylic acid methyl ester | 4’-Ac, 2-COOMe | C₁₆H₁₄O₃ | 254.28 | Organic synthesis intermediate |

| 4'-Fluoro-3-hydroxy-biphenyl-4-carboxylic acid methyl ester | 4'-F, 3-OH, 4-COOMe | C₁₄H₁₁FO₃ | 246.23 | Pharmaceutical intermediate |

Key Differences :

Positional Isomerism :

- The ethyl ester group at the 4-position (target compound) vs. 2-position (Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate) alters steric and electronic properties. The 4-substituted derivative exhibits greater planarity, enhancing π-π stacking in liquid crystals or drug-receptor interactions [11].

- 2-Position esters are more sterically hindered, reducing reactivity in nucleophilic acyl substitutions [7].

Functional Group Variations :

- Acetyl group (4’-Acetyl-biphenyl-2-carboxylic acid methyl ester) : Introduces electron-withdrawing effects, increasing electrophilicity for reactions like nitration or oxidation to carboxylic acids [7].

- Fluoro and Hydroxy groups (4'-Fluoro-3-hydroxy-biphenyl-4-carboxylic acid methyl ester) : Enhance polarity and hydrogen-bonding capacity, improving solubility in aqueous media and biological activity [12].

Physicochemical and Reactivity Profiles

Lipophilicity :

- The methyl group (electron-donating) in this compound increases lipophilicity compared to hydroxy- or fluoro-substituted analogues, favoring membrane permeability in drug candidates [13].

- Ethyl esters generally exhibit higher hydrophobicity than methyl esters, delaying hydrolysis in biological systems [17].

Reactivity :

- Ester Hydrolysis : Ethyl esters hydrolyze slower than methyl esters due to steric hindrance, making them more stable in acidic environments [17].

- Electrophilic Substitution : The 4'-methyl group directs electrophiles to the para position of the adjacent ring, while electron-withdrawing groups (e.g., acetyl) deactivate the ring [7].

Biological Activity

Overview

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester is an organic compound belonging to the biphenyl carboxylic acid esters class. It features a biphenyl core with a methyl group at the 4' position and an ethyl ester functional group at the 4 position. This compound has garnered attention due to its potential biological activities, particularly in antifungal and antibacterial applications.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules:

- Antifungal Activity : Similar biphenyl compounds have demonstrated antifungal effects against Paracoccidioides brasiliensis, a pathogenic fungus. The compound's structural characteristics may enhance its ability to disrupt fungal cell membranes or inhibit specific metabolic pathways within the fungi .

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to the formation of metabolites that may exhibit different biological activities compared to the parent compound .

- Cell Signaling Modulation : Depending on the concentration and cell type, this compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. It may activate or inhibit specific pathways, leading to varied cellular responses .

The biochemical profile of this compound includes:

- Binding Affinity : The compound can bind to proteins, influencing their function and stability. This binding capability is essential for modulating various cellular processes .

- Metabolic Pathways : It participates in several metabolic pathways through interactions with enzymes. These interactions can alter metabolic flux and affect the levels of key metabolites within cells .

Cellular Effects

The effects of this compound on cells are diverse:

- Gene Expression : It can modulate the expression of genes involved in metabolic processes, potentially leading to changes in metabolite production .

- Subcellular Localization : The localization of this compound within cellular compartments can significantly impact its biological activity. For instance, localization to mitochondria may influence energy metabolism, while localization to the nucleus could affect transcriptional regulation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with biphenyl derivatives:

Summary Table of Biological Activities

Q & A

Q. How is the purity of the compound validated in academic settings?

- Methodological Answer : Purity is confirmed via HPLC (using a C18 column with acetonitrile/water mobile phase) and GC-MS for volatile impurities. Melting point determination (if crystalline) and elemental analysis (C, H, N) are complementary .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for GABA(A) or serotonin (5-HT) receptors using radioligand displacement assays (e.g., [³H]-muscimol for GABA(A) or [³H]-LSD for 5-HT receptors) .

- Cytotoxicity Screening : Use MTT or resazurin assays in cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .

- Enzyme Inhibition Studies : Evaluate inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric monitoring of substrate conversion .

Q. How can computational methods predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or GABA(A) receptors) using AutoDock Vina or Schrödinger Suite .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl group position) with bioactivity data from analogous biphenyl esters .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, solvent controls).

- Orthogonal Assays : Validate receptor binding results with functional assays (e.g., calcium flux for GABA(A) activation) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid) that may interfere with activity .

Q. What strategies optimize the stability of this ester under experimental conditions?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH Control : Use buffered solutions (pH 6–7) to minimize ester hydrolysis in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.